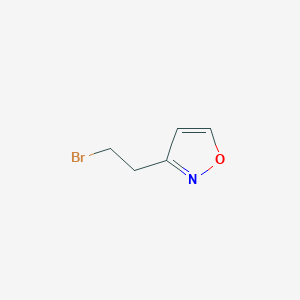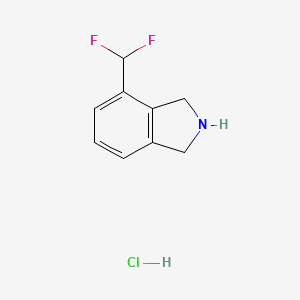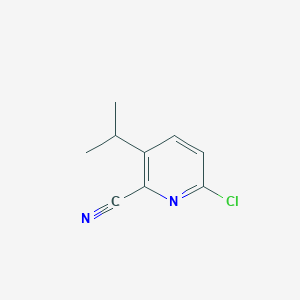
6-Chloro-3-(propan-2-yl)pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-(propan-2-yl)pyridine-2-carbonitrile is a substituted pyridine compound It is characterized by the presence of a chlorine atom at the 6th position, an isopropyl group at the 3rd position, and a nitrile group at the 2nd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(propan-2-yl)pyridine-2-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 6-chloropyridine-2-carbonitrile with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(propan-2-yl)pyridine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: Products include substituted pyridine derivatives, where the chlorine atom is replaced by the nucleophile.
Oxidation and Reduction Reactions: Products vary depending on the specific reaction but may include oxidized or reduced forms of the original compound.
Scientific Research Applications
6-Chloro-3-(propan-2-yl)pyridine-2-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Chloro-3-(propan-2-yl)pyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-pyridinecarbonitrile: Similar structure but lacks the isopropyl group.
3-chloro-6-(propan-2-yloxy)pyridine-2-carbonitrile: Similar structure with an isopropoxy group instead of an isopropyl group.
2-Pyridinecarbonitrile: Lacks both the chlorine and isopropyl groups.
Uniqueness
6-Chloro-3-(propan-2-yl)pyridine-2-carbonitrile is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the chlorine atom, isopropyl group, and nitrile group in the pyridine ring makes it a versatile compound for various applications .
Properties
Molecular Formula |
C9H9ClN2 |
|---|---|
Molecular Weight |
180.63 g/mol |
IUPAC Name |
6-chloro-3-propan-2-ylpyridine-2-carbonitrile |
InChI |
InChI=1S/C9H9ClN2/c1-6(2)7-3-4-9(10)12-8(7)5-11/h3-4,6H,1-2H3 |
InChI Key |
OPHOEXONOFZKPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(C=C1)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


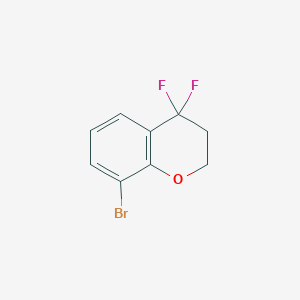

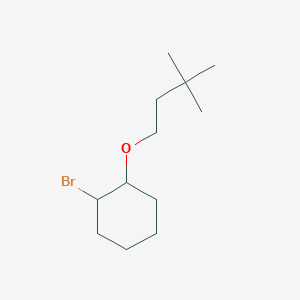

![1-{[(Tert-butoxy)carbonyl]amino}spiro[2.2]pentane-1-carboxylic acid](/img/structure/B13480811.png)
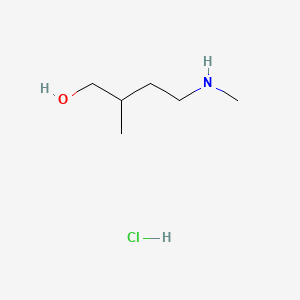
![Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13480830.png)

![3-Chloro-5-[(2,5-difluorophenyl)amino]pyridine-4-carbonitrile](/img/structure/B13480837.png)
![(2R)-N-methyl-2-({3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl}formamido)pentanamide](/img/structure/B13480840.png)
![2-[5-(3-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13480842.png)
